3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 4-methylbenzoate
Description
This compound features a pyrazole core substituted at position 3 with a methyl group, at position 4 with a 4-nitrophenylsulfonyl group, at position 1 with a phenyl group, and at position 5 with a 4-methylbenzoate ester. The 4-nitrophenylsulfonyl moiety is a strong electron-withdrawing group, influencing electronic distribution and reactivity. The ester group contributes to lipophilicity, which may affect solubility and biological interactions. Structural studies of similar pyrazole derivatives often employ crystallographic tools like SHELXL for refinement .
Properties
IUPAC Name |
[5-methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 4-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O6S/c1-16-8-10-18(11-9-16)24(28)33-23-22(17(2)25-26(23)19-6-4-3-5-7-19)34(31,32)21-14-12-20(13-15-21)27(29)30/h3-15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFOKAMDNBWADC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C(=NN2C3=CC=CC=C3)C)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Benzoate Ester
Compound BA93241 (3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2,4-dimethoxybenzoate):
Compound C263-0342 (3-methyl-4-(4-methylbenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 4-methylbenzoate):
Sulfonyl vs. Sulfanyl Modifications
- [5-methyl-4-(4-methylphenyl)sulfanyl-1-phenyl-1H-pyrazol-5-yl] 2,6-difluorobenzoate: Replaces sulfonyl with sulfanyl (thioether), reducing electron-withdrawing effects. 2,6-Difluorobenzoate increases lipophilicity and steric bulk compared to 4-methylbenzoate. Potential for altered binding interactions in biological systems due to fluorine’s electronegativity .
Nitro Group Positioning and Bioactivity
- 1-(4-Methylphenyl)-3-phenyl-1H-pyrazol-5-yl 4-nitrobenzenesulfonate :
- N-{3-[3,5-Dimethyl-1-(4-nitro-phenyl)-1H-pyrazol-4-ylmethyl]-5-mercapto-[1,2,4]triazol-4-yl}-benzamide :
Physicochemical and Pharmacological Implications
Molecular Weight and Solubility
- Nitro-substituted derivatives (e.g., target compound, BA93241) have higher molecular weights (446–523 g/mol) than methyl-substituted analogs.
- Increased nitro content correlates with reduced aqueous solubility but enhanced binding to hydrophobic pockets in enzymes .
Electronic Effects
Data Table: Key Comparative Metrics
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